molecular formula C17H18Cl2N2O3 B4589461 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B4589461
M. Wt: 369.2 g/mol
InChI Key: ZGDIBHWTVXBQHR-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound with the molecular formula C17H18Cl2N2O3

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties

Preparation Methods

The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 1-(2,4-dichlorophenyl)ethanone with 3,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-10(13-6-4-11(18)8-14(13)19)20-17(22)21-12-5-7-15(23-2)16(9-12)24-3/h4-10H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDIBHWTVXBQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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